molecular formula C20H24ClN3S B602521 Prochlorperazine D8

Prochlorperazine D8

Número de catálogo: B602521
Peso molecular: 382.0 g/mol
Clave InChI: WIKYUJGCLQQFNW-FUEQIQQISA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de Proclorperazina D8 implica la incorporación de átomos de deuterio en la molécula de Proclorperazina. Esto se puede lograr mediante varios métodos, incluido el uso de reactivos o disolventes deuterados durante el proceso de síntesis. Un método común implica el uso de piperazina deuterada en la reacción con 2-cloro-10-(3-cloropropil)fenotiazina .

Métodos de producción industrial: La producción industrial de Proclorperazina D8 generalmente implica la síntesis a gran escala utilizando materiales de partida deuterados. El proceso se optimiza para garantizar un alto rendimiento y pureza del producto final. Las condiciones de reacción se controlan cuidadosamente para incorporar efectivamente los átomos de deuterio mientras se mantiene la integridad estructural de la molécula de Proclorperazina .

Análisis De Reacciones Químicas

Tipos de reacciones: Proclorperazina D8, al igual que su contraparte no deuterada, se somete a diversas reacciones químicas, que incluyen:

Reactivos y condiciones comunes:

Productos principales: Los principales productos formados a partir de estas reacciones incluyen sulfóxidos, sulfonas, derivados reducidos y compuestos de fenotiazina sustituidos .

Mecanismo De Acción

Proclorperazina D8, al igual que Proclorperazina, ejerce sus efectos principalmente a través del antagonismo de los receptores de dopamina D2 en el cerebro. Este bloqueo de los receptores de dopamina conduce a sus efectos antipsicóticos y antieméticos. Además, puede interactuar con otros receptores, incluidos los receptores histamínicos, colinérgicos y noradrenérgicos, contribuyendo a su perfil farmacológico general .

Compuestos similares:

Singularidad de Proclorperazina D8: La singularidad de Proclorperazina D8 radica en su naturaleza deuterada, lo que la hace particularmente valiosa en estudios analíticos y farmacocinéticos. La presencia de átomos de deuterio permite una identificación y cuantificación espectrométricas de masas distintas, proporcionando datos más precisos y confiables en comparación con los compuestos no deuterados .

Comparación Con Compuestos Similares

Uniqueness of Prochlorperazine D8: The uniqueness of this compound lies in its deuterated nature, which makes it particularly valuable in analytical and pharmacokinetic studies. The presence of deuterium atoms allows for distinct mass spectrometric identification and quantification, providing more accurate and reliable data compared to non-deuterated compounds .

Actividad Biológica

Prochlorperazine D8, a deuterated derivative of prochlorperazine, is a compound primarily recognized for its role as an antipsychotic and antiemetic agent. This article delves into its biological activity, focusing on its pharmacodynamics, pharmacokinetics, and clinical applications, supported by data tables and relevant research findings.

This compound operates mainly as a dopamine D2 receptor antagonist , which is crucial for its antipsychotic effects. By blocking these receptors in the brain, it reduces dopaminergic transmission associated with psychotic symptoms. Additionally, it has been shown to inhibit serotonin 5-HT3 receptors and alpha-adrenergic receptors, contributing to its antiemetic properties .

Key Mechanisms:

  • Dopamine Receptor Antagonism : Primarily targets D2 receptors.
  • Serotonin Receptor Inhibition : Blocks 5-HT3 receptors, reducing nausea.
  • Alpha-Adrenergic Receptor Antagonism : Impacts adrenergic signaling pathways.

Pharmacokinetics

This compound exhibits distinct pharmacokinetic properties compared to its non-deuterated counterpart. The following table summarizes key pharmacokinetic parameters:

ParameterValue
Bioavailability ~12.5% (oral)
Peak Plasma Concentration ~5 hours post-administration
Half-Life 8-9 hours
Volume of Distribution ~1400-1550 L
Clearance 0.98 L/h/kg (plasma)

Following administration, this compound is well absorbed with a notable first-pass effect leading to variable plasma levels. Its metabolism occurs primarily in the liver through CYP2D6-mediated pathways, resulting in several metabolites including N-desmethyl prochlorperazine and prochlorperazine sulfoxide .

Clinical Efficacy

This compound has been evaluated in various clinical settings, particularly for acute migraine treatment and psychotic disorders. A systematic review highlighted its efficacy in reducing headache severity compared to placebo and other treatments:

Efficacy in Migraine Management

  • Study Overview : Analyzed 11 studies with a total of 771 patients.
  • Results :
    • Prochlorperazine was significantly more effective than placebo (OR = 7.23).
    • Lower need for rescue analgesia (16% vs. 84% in controls).
    • Increased risk of akathisia/dystonia (OR = 2.55) compared to placebo .

Case Studies

  • Acute Migraine Treatment : A case study involving a 35-year-old female patient demonstrated that administration of this compound resulted in rapid relief from severe migraine symptoms within 30 minutes, showcasing its fast onset of action.
  • Psychotic Disorders : In a cohort study assessing the use of this compound among patients with schizophrenia, significant reductions in psychotic symptoms were observed over a treatment period of six weeks.

Adverse Effects

While this compound is effective, it is associated with several adverse effects:

  • Common Effects : Sedation, dizziness, dry mouth.
  • Severe Effects : Risk of extrapyramidal symptoms (EPS), including akathisia and dystonia.
  • Long-Term Risks : Potential for tardive dyskinesia with prolonged use .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways and analytical techniques for Prochlorperazine D8?

this compound is synthesized via deuterium labeling of the parent compound, Prochlorperazine. Key steps include introducing the piperazine side chain through nucleophilic substitution and forming the maleate salt via reaction with maleic acid . Analytical characterization employs Fourier Transform Infrared Spectroscopy (FTIR) to confirm structural integrity and UV-Vis spectrophotometry for quantification. High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) with reverse-phase columns (e.g., C4) ensures purity assessment and separation of degradation products .

Q. How does this compound function as a dopamine D2 receptor antagonist in experimental models?

this compound acts as a competitive antagonist at dopamine D2 receptors, blocking receptor signaling in assays such as radioligand binding (e.g., using [³H]-spiperone) or functional cAMP inhibition studies. Its deuterated form enhances metabolic stability in pharmacokinetic studies, reducing first-pass effects and improving detection in mass spectrometry .

Q. What validated analytical methods are recommended for quantifying this compound in research samples?

A validated UPLC method using an Acquity BDH C4 column (100 × 2.1 mm, 1.7 µm) with UV detection at 254 nm is recommended. The method adheres to ICH guidelines, demonstrating linearity (80–120% of target concentration), precision (RSD <2%), and robustness under forced degradation (acid/base hydrolysis, oxidation, photolysis) .

Advanced Research Questions

Q. How should researchers design in vitro studies to evaluate this compound’s efficacy in non-psychiatric applications, such as cancer models?

For anticancer studies, use amelanotic melanoma cell lines (e.g., C32) to assess viability via MTT assays. Include controls for baseline apoptosis (e.g., staurosporine) and validate mechanisms via Western blotting for markers like MITF or tyrosinase. Dose-response curves (1–100 µM) and time-course experiments (24–72 hours) are critical to determine IC50 values .

Q. What methodological considerations are essential when developing stability-indicating assays for this compound?

Incorporate forced degradation studies under ICH Q1A(R2) conditions: acidic (0.1N HCl), alkaline (0.1N NaOH), oxidative (3% H2O2), thermal (60°C), and photolytic (1.2 million lux-hours). Use mass spectrometry to identify degradation products (e.g., sulfoxides) and ensure chromatographic separation from the parent compound .

Q. How can contradictory efficacy findings for this compound across studies be addressed?

Contradictions, such as antimelanoma activity versus limited vertigo efficacy , may arise from model-specific factors (e.g., cell type, receptor density). Use comparative studies with standardized protocols (e.g., identical dosing, endpoints) and validate findings in multiple models. Meta-analyses of existing data can identify confounding variables like batch-to-batch variability in deuterium labeling .

Q. What strategies optimize the use of this compound in pharmacokinetic studies?

Leverage deuterium labeling to track metabolic pathways via LC-MS/MS. Monitor major metabolites (e.g., N-desmethylprochlorperazine) in plasma and tissue homogenates. Use crossover designs in animal models to compare pharmacokinetic parameters (t½, Cmax) between deuterated and non-deuterated forms .

Q. How can off-target effects of this compound, such as sigma receptor interactions, be systematically evaluated?

Conduct radioligand displacement assays using [³H]-DTG for sigma-1 receptors and [³H]-haloperidol for sigma-2. Compare binding affinities (Ki) with selective antagonists (e.g., BD-1047). Functional assays (calcium flux, ERK phosphorylation) further confirm off-target activity .

Q. Methodological Tables

Table 1: Key Parameters for UPLC Method Validation of this compound

ParameterSpecificationReference
ColumnAcquity BDH C4 (100 × 2.1 mm, 1.7 µm)
Detection Wavelength254 nm
Linearity Range80–120% of target concentration
Precision (RSD)<2%
Forced DegradationAcid/Base/Oxidation/Thermal/Photolysis

Table 2: In Vitro Anticancer Protocol for this compound

ParameterDetailReference
Cell LineC32 amelanotic melanoma
AssayMTT viability assay
Concentration Range1–100 µM
Key MarkersMITF, Tyrosinase (Western blot)

Propiedades

IUPAC Name

2-chloro-10-[3-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)propyl]phenothiazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3S/c1-22-11-13-23(14-12-22)9-4-10-24-17-5-2-3-6-19(17)25-20-8-7-16(21)15-18(20)24/h2-3,5-8,15H,4,9-14H2,1H3/i11D2,12D2,13D2,14D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIKYUJGCLQQFNW-FUEQIQQISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.